molecular formula C9H13NO3 B125895 3,4,5-Trimethoxyaniline CAS No. 24313-88-0

3,4,5-Trimethoxyaniline

Cat. No. B125895
CAS RN: 24313-88-0
M. Wt: 183.2 g/mol
InChI Key: XEFRNCLPPFDWAC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyaniline is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss 3,4,5-trimethoxyaniline, they do provide insights into related compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds, such as 3,4,5-trimethyl-2(5H)-furanone, has been reported using efficient methods that could potentially be adapted for the synthesis of 3,4,5-trimethoxyaniline. For instance, a two-step synthesis involving nucleophilic addition followed by reduction has been described, which is straightforward and high-yielding, suggesting that similar strategies might be applicable to 3,4,5-trimethoxyaniline .

Molecular Structure Analysis

The molecular structure of a related compound, 3,4,5-Trimethoxy N-(salicylidene) aniline, has been characterized using various spectroscopic techniques, including IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These techniques could be employed to analyze the molecular structure of 3,4,5-trimethoxyaniline, providing insights into its crystalline network and intermolecular interactions.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 3,4,5-trimethoxyaniline, they do discuss the reactivity of similar compounds. For example, the synthesis of 3,4-bis(trimethylsilyl)thiophene and its subsequent reactions to form various thiophene derivatives demonstrate the potential reactivity that could be explored for 3,4,5-trimethoxyaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethoxy N-(salicylidene) aniline have been investigated using UV-visible spectroscopy, revealing that the compound does not exhibit photochromic properties but does show thermochromic behavior . This suggests that 3,4,5-trimethoxyaniline may also possess unique physicochemical properties that could be studied using similar methods.

Scientific Research Applications

  • Physicochemical and Structural Analysis : 3,4,5-Trimethoxy N-(salicylidene) aniline, a derivative of 3,4,5-Trimethoxyaniline, was synthesized and characterized, revealing its thermochromic properties and structural predisposition for thermochromic behavior through intermolecular interactions analysis (Kodjo Charles Guillaume et al., 2009).

  • Polymer Synthesis and Properties : The synthesis of poly-3,4,5-trimethoxy aniline (PTMA) was investigated, revealing its high thermal stability and semiconductor properties. The study provided insights into the molecular weight and polydispersity index of PTMA (I. Kaya & A. Aydın, 2009).

  • Organic Synthesis Applications : Research on the reaction of 3,4,5-trimethoxyaniline with tropenylium ion highlighted its potential in organic synthesis, particularly in the formation of C-tropenyl derivatives and Schiff bases (J. Tsunetsugu, Masaru Sato, & S. Ebine, 1974).

  • Novel Retinoid Synthesis : 3,4,5-Trimethoxyaniline was used to produce novel analogs of the aromatic retinoid acitretin, indicating its importance in the development of new pharmaceutical compounds (G. D. Magoulas & D. Papaioannou, 2003).

  • Antioxidant and Antimicrobial Properties : A study synthesized compounds incorporating 3,4,5-trimethoxyaniline, which exhibited significant antioxidant, DNA cleavage, and antimicrobial properties, highlighting its potential in biomedical applications (M. Ağırtaş et al., 2021).

  • Cancer Research : Hybrids based on 3,4,5-trimethoxycinnamic acid and β-ionone were synthesized, with one of the hybrids showing pronounced cytotoxicity against cancer cells. This indicates the role of 3,4,5-trimethoxyaniline derivatives in developing new anticancer therapies (Pengxiao Li et al., 2021).

  • Electrophilic Substitution in Synthesis : The reductive electrophilic substitution of derivatives of 3,4,5-trimethoxybenzaldehyde was explored, demonstrating the utility of 3,4,5-trimethoxyaniline derivatives in organic synthesis (U. Azzena et al., 1992).

  • Anticancer Agent Synthesis and Evaluation : A study on sulfur-containing cyanopyrimidine derivatives with a 3,4,5-trimethoxy phenyl ring pendant demonstrated their potential as apoptosis-inducing anticancer agents. This underscores the significance of 3,4,5-trimethoxyaniline in medicinal chemistry (L. Nainwal et al., 2020).

Safety And Hazards

3,4,5-Trimethoxyaniline may cause respiratory irritation, is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .

properties

IUPAC Name

3,4,5-trimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFRNCLPPFDWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066979
Record name 3,4,5-Trimethoxyaniline
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,4,5-Trimethoxyaniline

CAS RN

24313-88-0
Record name 3,4,5-Trimethoxyaniline
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Record name Benzenamine, 3,4,5-trimethoxy-
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Record name 24313-88-0
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Record name Benzenamine, 3,4,5-trimethoxy-
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Record name 3,4,5-Trimethoxyaniline
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Record name 3,4,5-trimethoxyaniline
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Record name 3,4,5-Trimethoxyaniline
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Synthesis routes and methods

Procedure details

To a solution of 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, 31.2 mmol) in ethanol (250 mL) was added palladium on carbon (10%, 300 mg) and hydrazine hydrate (85%, 5.7 mL). After emission of gas has ceased, the reaction mixture was heated at refluxed for 1 hour, cooling to room temperature, filtered and evaporated to afford the product 3,4,5-trimethoxyaniline as a white solid (5.5 g, yield 96.4%). 1H NMR (400 MHz, DMSO-d6) δ ppm 5.86 (s, 2H), 4.82 (br, 2H), 3.64 (s, 6H), 3.50 (s, 3H).
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
748
Citations
AHE Hassan, CY Wang, HJ Lee, SJ Jung… - European Journal of …, 2023 - Elsevier
Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline afforded 5,6,7-trimethoxyflavan derivatives that were efficiently synthesized in four linear steps. As lung cancer is the most lethal …
Number of citations: 2 www.sciencedirect.com
B Sharma, MK Yadav… - Rasayan Journal of …, 2023 - rasayanjournal.co.in
Experimental infrared and laser Raman spectra of 3, 4, 5-trimethoxyaniline were recorded in the first part of our investigation. Theoretically, using Hartree-Fock and density functional …
Number of citations: 2 rasayanjournal.co.in
JA Valderrama, M Cabrera, J Benites, D Ríos… - RSC …, 2017 - pubs.rsc.org
2-Acyl-1,4-naphthoquinones react with 3,4,5-trimethoxyaniline, under aerobic conditions, to give benzophenanthridinequinone, benzocarbazole and 2-acyl-3-(3,4,5-trimethoxyanilino)-1,…
Number of citations: 13 pubs.rsc.org
SH Zee, YS Ho - Journal of the Chinese Chemical Society, 1970 - Wiley Online Library
Ethyl acetoacetate (130.00g., 1.00 mole) was added with stirring into above solution. The resulting'mixture was heated to 60 C, then methyl iodide (15J. 00 g., 0.105 mole) was added …
Number of citations: 2 onlinelibrary.wiley.com
F Benington, RD Morin, LC Clark Jr - The Journal of Organic …, 1955 - ACS Publications
In a further study of compounds derived from physiologically active poly-alkoxy-/3-phenethylamines (1-3), we have undertaken the synthesis of several trimethoxyindole compounds …
Number of citations: 10 pubs.acs.org
J Kovach, WW Brennessel, WD Jones - RSC Advances, 2014 - pubs.rsc.org
Substituted bisindolines were synthesized from the reaction of 3,5-dimethoxyaniline and vicinal diones (2,3-butanedione, benzil, and 4-methylbenzil). The reaction of 3,5-…
Number of citations: 6 pubs.rsc.org
MS Al-Said, MS Bashandy, MM Ghorab - Arzneimittelforschung, 2011 - thieme-connect.com
The present paper describes the synthesis of some novel 2-amino-4-substituted aryl-5-oxo-1-(3,4,5-trimethoxy)-l,4,5,6,7,8-hexahydroquinoline-3-carbonitriles 6a–s starting with 3-(3,4,5-…
Number of citations: 14 www.thieme-connect.com
SI Alqasoumi, AM Al-Taweel, AM Alafeefy… - Bioorganic & Medicinal …, 2009 - Elsevier
A large number of antimitotic drugs, derived from natural sources or chemically synthesized, have been identified and shown to interfere with the tubulin system. Inhibition of tubulin …
Number of citations: 67 www.sciencedirect.com
J Estienne, C Kodjo, J Tenon… - Materials Science Forum, 1996 - Trans Tech Publ
Number of citations: 1 www.scientific.net
J Tsunetsugu, M Sato, S Ebine - Chemistry Letters, 1974 - journal.csj.jp
Tropenylation of 3,4,5-trimethoxyaniline (II) with tropenylium ion (I), generated by action of acid on 7-ethoxy-1,3,5-cycloheptatriene, gave C-tropenyl derivative (III) and its Schiff base (VI)…
Number of citations: 1 www.journal.csj.jp

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